molecular formula C13H15NO3 B2849523 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 100372-60-9

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2849523
CAS No.: 100372-60-9
M. Wt: 233.267
InChI Key: FLWUGEDKKNENRR-UHFFFAOYSA-N
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Description

  • Ethyl group at position 1 of the indole ring.
  • Methoxy group at position 3.
  • Methyl group at position 2.
  • Carboxylic acid at position 3.

The compound is commercially available from multiple suppliers (e.g., Enamine, TRC, A2B Chem) with purity >90% and pricing ranging from $112/50 mg to $3,095/10 g . Its synthesis likely involves hydrolysis of ester precursors under basic conditions, as seen in analogous indole-carboxylic acid preparations .

Properties

IUPAC Name

1-ethyl-5-methoxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-14-8(2)12(13(15)16)10-7-9(17-3)5-6-11(10)14/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWUGEDKKNENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functional group modifications, such as alkylation and methoxylation, are performed to introduce the ethyl, methoxy, and methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has shown promise in medicinal chemistry due to its potential therapeutic effects:

  • Cannabinoid Receptor Antagonists : It acts as a reactant for preparing indolecarboxamides that function as cannabinoid CB1 receptor antagonists, which may have implications for obesity treatment.
  • Tubulin Polymerization Inhibitors : The compound is used in synthesizing tubulin polymerization inhibitors, which can be crucial for cancer therapy.

Research indicates that derivatives of this compound exhibit various biological activities:

  • Inhibition of 5-Lipoxygenase : Certain derivatives act as inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory responses.
  • Histamine Receptor Modulation : It has potential applications in developing histamine-3 receptor inverse agonists, which could be beneficial in treating obesity by modulating appetite and energy expenditure.

Case Study 1: Indole Derivatives in Cancer Research

A study investigated the efficacy of indole derivatives, including those derived from 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, as tubulin polymerization inhibitors. Results demonstrated significant cytotoxicity against various cancer cell lines, supporting further development of these compounds as anticancer agents .

Case Study 2: Cannabinoid Receptor Antagonism

Research focusing on the synthesis of indolecarboxamides revealed that specific derivatives exhibited high binding affinity to cannabinoid receptors. This suggests potential therapeutic applications in managing obesity and related metabolic disorders .

Comparative Analysis Table

Application AreaCompound TypePotential Benefits
Medicinal ChemistryCannabinoid CB1 receptor antagonistsWeight management
Cancer TherapyTubulin polymerization inhibitorsAnticancer properties
Inflammatory Response5-Lipoxygenase inhibitorsAnti-inflammatory effects
Appetite RegulationHistamine receptor inverse agonistsAppetite suppression

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, influencing biological processes. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The methoxy and ethyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Functional Group Variations

Compound Name Substituents (Positions) Key Functional Groups CAS/References
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (7), methyl (3) Carboxylic acid (2) 16381-48-9
5-Methoxy-1H-indole-3-carboxylic acid Methoxy (5) Carboxylic acid (3) 10242-01-0
5-Chloro-1H-indole-2-carboxylic acid Chloro (5) Carboxylic acid (2) Synthesized via hydrolysis
5-Methoxy-1H-indole-2-carbohydrazide Methoxy (5) Carbohydrazide (2) m.p. 266–268°C
3-Ethyl-5-(1-carboxy-1-phenylethoxy)-1-isobutyl-2-methyl-1H-indole-3-carboxylate Ethoxycarbonyl (3), phenylethoxy (5) Carboxylic acid ester (3) 61793-29-1
Key Observations:
  • Position 3 vs.
  • Methoxy vs.
  • Ethyl and Methyl Groups : The ethyl group at position 1 and methyl at position 2 in the target compound increase lipophilicity relative to simpler derivatives (e.g., 5-methoxy-1H-indole-3-carboxylic acid), which could enhance membrane permeability in biological systems .

Pharmacological and Physicochemical Properties

  • Bioactivity: Indole-3-carboxylic acid derivatives are explored for antiproliferative and antioxidant activities.
  • The ethyl group in the target compound may lower its melting point compared to unsubstituted analogs.

Biological Activity

Overview

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its unique substitution pattern that includes an ethyl group at the 1-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indole ring, along with a carboxylic acid group at the 3-position. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound's structure can be represented as follows:

C13H15NO3\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3

Table 1: Structural Characteristics

PropertyValue
IUPAC Name1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight233.26 g/mol
CAS Number100372-60-9

Antimicrobial Properties

Research indicates that derivatives of indole, including 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, exhibit significant antimicrobial activity. In studies where various indole derivatives were tested against bacterial strains, compounds similar to this one showed promising results in inhibiting growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Indole derivatives have been studied for their anticancer properties. A comparative analysis of various indole compounds demonstrated that those with specific functional groups exhibited cytotoxic effects against cancer cell lines while maintaining lower toxicity to normal cells. For instance, studies on related compounds have shown that they can induce apoptosis in breast cancer cells (MCF-7) with minimal impact on normal fibroblast cells . The presence of the carboxylic acid group is critical for enhancing the bioactivity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives:

  • Anticancer Efficacy : A study published in Cancer Research highlighted that certain indole derivatives could inhibit cell proliferation in various cancer models. The study indicated that modifications in the indole structure significantly affected their cytotoxicity profiles .
  • Neuroprotective Effects : Another research article focused on neuroprotective properties associated with related indole compounds. It demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Screening : A comprehensive screening of various indole derivatives, including those structurally similar to 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

To understand the unique properties of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, it is beneficial to compare it with other related compounds:

Compound NameAntimicrobial ActivityAnticancer Activity
1-Methyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid ModerateHigh
1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid HighModerate
1-Ethyl-5-methoxy-2-ethyl-1H-indole-3-carboxylic acid ModerateHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The Fischer indole synthesis is a common approach for indole derivatives, involving cyclization of arylhydrazines with ketones or aldehydes under acidic conditions . For this compound, key steps include:

  • Esterification : Reacting 5-methoxyindole precursors with ethyl acetoacetate in glacial acetic acid under reflux (e.g., 2 hours at 80–100°C) .
  • Functionalization : Introducing the ethyl and methyl groups via alkylation or condensation reactions. Temperature control (e.g., 60–80°C) and solvent choice (e.g., ethanol, THF) are critical to minimize side reactions .
  • Hydrolysis : Converting esters to carboxylic acids using NaOH (3 N) in refluxing ethanol, followed by acidification to pH 2 with HCl to precipitate the product .
    • Optimization : Adjust reaction time, catalyst concentration (e.g., H₂SO₄ for esterification), and stoichiometry to improve yields. Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, ethyl at N1) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 262.14) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .
    • Challenges : Lack of reported melting points or solubility data (common for novel indoles) necessitates experimental determination via differential scanning calorimetry (DSC) .

Q. What are the known biological activities of structurally similar indole derivatives, and how might they inform research on this compound?

  • Similar Compounds :

  • 5-Methoxy-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylic acid : Shows antimicrobial and anticancer activity via intercalation with DNA .
  • 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid : Exhibits anti-inflammatory properties by modulating COX-2 .
    • Implications : The methoxy and carboxylic acid groups in this compound suggest potential for kinase inhibition or apoptosis induction. Prioritize assays like in vitro cytotoxicity (MTT assay) and enzyme inhibition screens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for novel indole derivatives?

  • Strategies :

  • Experimental Validation : Use DSC for melting points and isothermal titration calorimetry (ITC) for solubility .
  • Computational Modeling : Predict logP and pKa via software like ACD/Labs or COSMO-RS .
  • Collaborative Studies : Cross-validate data across labs using standardized protocols (e.g., OECD guidelines) .
    • Example : For unreported logP, employ shake-flask experiments with octanol/water partitioning .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for drug discovery?

  • Approach :

  • Substituent Variation : Synthesize analogs with modified ethyl/methoxy groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Use X-ray crystallography (if available) or molecular docking to identify key binding motifs .
    • Case Study : In benzo[g]indole derivatives, replacing methoxy with ethoxy increased cytotoxicity by 30%, suggesting steric and electronic tuning are critical .

Q. How can X-ray crystallography and programs like SHELX be applied to determine the crystal structure of this compound?

  • Protocol :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) diffraction data .
  • Refinement : SHELXL for small-molecule refinement; employ twin refinement if crystals are twinned .
  • Validation : Check R-factors (R1 < 5%) and electron density maps for disordered regions .
    • Example : SHELX successfully resolved steric clashes in a related 5-chloroindole derivative, enabling accurate bond-length analysis .

Q. What challenges arise in the regioselective functionalization of the indole ring during synthesis, and how can they be mitigated?

  • Challenges :

  • Competing Reactivity : Methoxy groups at C5 may direct electrophiles to C4 or C6 .
  • Side Reactions : Over-alkylation at N1 if protecting groups (e.g., Boc) are not used .
    • Solutions :
  • Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to selectively deprotonate C4 for halogenation .
  • Microwave-Assisted Synthesis : Reduces reaction times, minimizing decomposition .

Notes

  • Safety : Use PPE (P95 respirators, nitrile gloves) during synthesis due to potential irritant properties .
  • Ethical Compliance : Biological testing must adhere to institutional guidelines; FDA approval status is unconfirmed .

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